molecular formula C11H7ClFNO3 B1463670 Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate CAS No. 1150164-88-7

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

Cat. No. B1463670
M. Wt: 255.63 g/mol
InChI Key: QNQCGOHVBPQXAH-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1150164-88-7 . It has a molecular weight of 255.63 .


Molecular Structure Analysis

The molecular formula of this compound is C11H7ClFNO3 . It contains a quinoline core, which is a heterocyclic aromatic organic compound. This core has a benzene ring fused to a pyridine ring. In this particular compound, the quinoline core is substituted with a methyl ester group, a chlorine atom, a fluorine atom, and a hydroxy group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.63 .

Scientific Research Applications

Antioxidative or Prooxidative Effects

Studies have shown that derivatives of 4-hydroxyquinoline, which can be synthesized from methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate through decarboxylation processes, exhibit antioxidative or prooxidative effects depending on their distributive status in biological systems. Specifically, these compounds can act as antioxidants or prooxidants in the hemolysis of erythrocytes initiated by free radicals, suggesting a potential for therapeutic applications in conditions associated with oxidative stress. The research indicates that the electron-attracting group attached to the quinoline derivative plays a crucial role in determining its antioxidative or prooxidative activity (Liu, Han, Lin, & Luo, 2002).

Synthesis and Mechanistic Studies

Comprehensive studies have been conducted on the synthesis, spectroscopy, and computational analysis of hydroxyquinolines and their derivatives, including those with methoxy, fluoro, chloro, and carboxylic groups. These studies not only contribute to understanding the chemical properties of these compounds but also aid in the development of new materials with potential applications in medicinal chemistry and material science. The synthesis and characterization of these compounds, including their molecular orbitals calculated by density functional theory, provide valuable insights into their potential scientific applications (Nycz, Szala, Małecki, Nowak, & Kusz, 2014).

Safety And Hazards

For safety and hazards information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO3/c1-17-11(16)7-4-8(15)5-2-3-6(12)9(13)10(5)14-7/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQCGOHVBPQXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674973
Record name Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

CAS RN

1150164-88-7
Record name Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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